4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Description
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A pivotal area of research involves the synthesis of novel compounds derived from "4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide" and evaluating their biological activities. Studies have demonstrated the synthesis of various derivatives and their potential as anti-inflammatory, analgesic, antimicrobial, and antipsychotic agents. For instance, derivatives have been synthesized to explore their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating significant potential in the development of new therapeutic agents with high selectivity and efficacy against inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antiviral Applications
Research on "4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide" derivatives has extended into antimicrobial and antiviral applications. Novel synthetic pathways have led to the development of compounds with variable and modest activity against bacteria and fungi, showcasing the versatility of these derivatives in combating infectious diseases (Patel et al., 2011).
Pharmacological Potential
The exploration of the pharmacological potential of derivatives includes their evaluation as potential antipsychotic agents, highlighting the compound's relevance in the development of new treatments for psychiatric disorders. Specific derivatives have shown promise in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential use in managing symptoms of psychosis (Norman et al., 1996).
Antagonistic Properties
Further studies have identified analogues of "4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide" with reduced alpha 1-adrenergic affinity, contributing to the understanding of structure-affinity relationships. These findings are crucial for the design of more selective serotonin receptor antagonists, offering insights into the development of compounds with improved selectivity and potential therapeutic benefits (Raghupathi et al., 1991).
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-22-11-7-10-21(18-22)27-26(32)30-16-14-29(15-17-30)25-28-23-12-5-6-13-24(23)31(25)19-20-8-3-2-4-9-20/h2-13,18H,14-17,19H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPAEUDQDKANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.